Rec 15/2615 dihydrochloride
Description
Rec 15/2615 dihydrochloride is a synthetic compound identified as a selective α1B-adrenergic receptor antagonist . Its chemical structure includes a piperazine core modified with a guanazolinyl group and a methoxy-substituted phenoxyacetyl moiety, as detailed in pharmacological studies . The compound is prepared as a dihydrochloride salt, with stock solutions typically dissolved in dimethyl sulfoxide (DMSO) for experimental use . Its primary application lies in cardiovascular and urogenital research, particularly in studies investigating adrenergic receptor-mediated responses in vascular tissues, such as rabbit penile arteries .
Properties
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-(2-methoxy-6-propan-2-ylphenoxy)ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O5.2ClH/c1-16(2)17-7-6-8-20(33-3)24(17)36-15-23(32)30-9-11-31(12-10-30)26-28-19-14-22(35-5)21(34-4)13-18(19)25(27)29-26;;/h6-8,13-14,16H,9-12,15H2,1-5H3,(H2,27,28,29);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGSTPYGKYGQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC)OCC(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35Cl2N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rec 15/2615 dihydrochloride involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Substitution Reactions: The quinazoline core undergoes substitution reactions to introduce the necessary functional groups, such as methoxy and amino groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
Rec 15/2615 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as amino and methoxy groups. These reactions include:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions are various substituted derivatives of this compound, which can be used to study the structure-activity relationship of the compound .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Rec 15/2615 dihydrochloride is characterized by its unique chemical structure, which allows it to selectively bind to the α1B-adrenergic receptor. This binding inhibits the receptor's interaction with natural ligands, thereby blocking downstream signaling pathways associated with adrenergic activation. The compound's mechanism of action is crucial for its applications in research, particularly in studies exploring the role of α1B receptors in various tissues.
Pharmacological Research
This compound is extensively utilized in pharmacological studies to explore the role of α1B-adrenergic receptors in various biological processes. Its applications include:
- Chemistry: Serves as a reference compound for studying adrenergic receptors.
- Biology: Aids in understanding the physiological roles of α1B receptors, including their involvement in smooth muscle contraction and cardiac function.
- Medicine: Investigated for potential therapeutic applications in conditions such as hypertension, heart failure, and other cardiovascular diseases.
- Drug Development: Used in the development of new drugs targeting adrenergic receptors, especially those with a focus on α1B selectivity.
Case Studies
- Cholangiocyte Proliferation Study
- Endometrial Function Regulation
- Inflammatory Response Modulation
Comparative Analysis with Other Compounds
This compound is often compared with other adrenergic antagonists to highlight its selectivity and efficacy:
| Compound | Selectivity | Mechanism of Action |
|---|---|---|
| Rec 15/2615 | α1B-selective | Blocks α1B receptor activation |
| Prazosin | Non-selective | Blocks all α1-adrenergic receptors |
| Tamsulosin | α1A-selective | Primarily targets α1A receptors |
| Doxazosin | Non-selective | Blocks all α1-adrenergic receptors |
This table illustrates how Rec 15/2615 stands out due to its specificity for the α1B subtype, making it particularly useful for targeted studies.
Mechanism of Action
Rec 15/2615 dihydrochloride exerts its effects by selectively binding to α1B-adrenoceptors, thereby blocking the action of endogenous catecholamines such as norepinephrine. This antagonistic action leads to the inhibition of α1B-adrenoceptor-mediated signaling pathways, resulting in various physiological effects such as vasodilation and reduced smooth muscle contraction .
Comparison with Similar Compounds
Functional and Therapeutic Comparisons
Rec 15/2615 dihydrochloride belongs to a broader class of dihydrochloride salts with diverse pharmacological activities. Key comparisons include:
*Note: Discrepancies exist in CAS numbers for Rec 15/2615 (e.g., 1782573-48-1 in commercial listings ), necessitating verification for industrial applications.
- Mechanistic Specificity : Unlike octenidine dihydrochloride (broad-spectrum antimicrobial ) or trientine dihydrochloride (metal chelator ), Rec 15/2615 exhibits high selectivity for α1B-adrenergic receptors, making it valuable in receptor-specific studies .
- Polypharmacology Contrast : H-7 dihydrochloride, a kinase inhibitor with broad target interactions, highlights Rec 15/2615’s focused mechanism, reducing off-target effects .
Physical and Chemical Properties
- Solubility : Rec 15/2615 requires DMSO for dissolution due to its complex structure , whereas most dihydrochlorides (e.g., putrescine, cefepime) are water-soluble .
- Stability : While o-tolidine dihydrochloride degrades into toxic byproducts at moderate temperatures , Rec 15/2615’s stability under experimental conditions remains unquantified but is presumed stable in DMSO .
Biological Activity
Rec 15/2615 dihydrochloride is a selective antagonist of the α1B-adrenergic receptor (α1B-AR), a subtype of adrenergic receptors involved in various physiological processes. This compound has garnered attention for its high affinity and selectivity towards the α1B receptor, making it a valuable tool in pharmacological research.
- Chemical Name : 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2-methoxy-6-(1-methylethyl)phenoxy]acetyl]piperazine dihydrochloride
- CAS Number : 1782573-48-1
- Molecular Formula : C26H33N5O5·2HCl
- Purity : ≥98% .
Rec 15/2615 exerts its biological effects by selectively binding to the α1B-adrenergic receptor, thereby inhibiting its interaction with endogenous ligands such as norepinephrine. This blockade prevents the activation of downstream signaling pathways associated with adrenergic receptor stimulation, leading to various physiological effects.
Affinity and Selectivity
Rec 15/2615 demonstrates remarkable selectivity for the α1B subtype over other adrenergic receptor subtypes:
| Receptor Type | Ki (nM) |
|---|---|
| α1B | 0.45 |
| α1A | 7.59 |
| α1D | 10.23 |
| α1L | 49 |
These values indicate that Rec 15/2615 is significantly more potent against the α1B receptor compared to other subtypes .
Physiological Effects
The compound has been shown to inhibit norepinephrine-induced contractions in various isolated tissues:
- Rabbit Prostate Strips : Ki = 100 nM
- Rabbit Urethral Strips : Ki = 316.2 nM
- Chloroethylclonidine-precontracted Rabbit Aortic Rings : Ki = 50 nM
Additionally, Rec 15/2615 has demonstrated the ability to decrease diastolic blood pressure in vivo (ED25 = 183 µg/kg, i.v.) and increase intracavernous pressure in anesthetized canine models when administered intracavernously at doses ranging from 30 to 1000 µg/kg .
Case Studies and Research Findings
Several studies have explored the biological activity of Rec 15/2615, particularly its role in erectile function and cardiovascular responses:
- Erectile Function Studies :
- Cardiovascular Effects :
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of Rec 15/2615 dihydrochloride in experimental settings?
- Methodology : Utilize high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for structural validation. For purity assessment, combine mass spectrometry (MS) with elemental analysis. Refer to batch-specific Certificates of Analysis (COA) for documented purity (>99.81% as per ) and ensure compliance with reproducibility guidelines outlined in scientific journal protocols .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Conduct experiments in authorized facilities with proper ventilation and personal protective equipment (PPE). Follow MedChemExpress safety guidelines, which emphasize restricted access to qualified personnel and adherence to hazard-specific handling procedures. Document risk assessments for accidental exposure and disposal .
Q. What is the primary mechanism of action of this compound, and how can it be experimentally validated?
- Methodology : Evidence reports conflicting roles as an α1-adrenergic receptor agonist (calcium-dependent signaling, ) and α1B-adrenergic antagonist ( ). Validate via receptor-binding assays (e.g., radioligand displacement) and functional studies (e.g., calcium flux assays in transfected cell lines). Compare subtype-specific responses (α1A, α1B, α1D) to resolve contradictions .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding this compound’s agonist vs. antagonist activity at α1-adrenergic receptors?
- Methodology :
Receptor Subtype Profiling : Use siRNA knockdown or CRISPR-edited cell models to isolate α1B receptor contributions.
Functional Assays : Measure cAMP production or ERK phosphorylation to differentiate agonism/antagonism.
Dose-Response Analysis : Establish concentration-dependent effects to identify biphasic or context-dependent behaviors.
Reference experimental frameworks from mitochondrial phosphatase studies (e.g., alexidine dihydrochloride in ) for cross-methodological insights .
Q. What experimental design considerations are critical for studying this compound’s effects on cellular proliferation pathways?
- Methodology :
- Model Systems : Use primary cholangiocyte cultures or organoids to mimic small bile duct physiology ( ).
- Controls : Include α1-adrenergic blockers (e.g., prazosin) and calcium chelators (e.g., BAPTA-AM) to isolate pathway-specific effects.
- Data Collection : Monitor proliferation via real-time cell imaging (e.g., IncuCyte) and validate with endpoint assays (e.g., BrdU incorporation).
Align with reproducibility standards in and for transparent reporting .
Q. How can researchers optimize chromatographic methods (e.g., GC-FID) for analyzing this compound in complex biological matrices?
- Methodology :
Sample Preparation : Employ solid-phase extraction (SPE) to isolate the compound from soil or plasma, adapting protocols from Tilorone dihydrochloride studies ().
Method Validation : Assess linearity, limit of detection (LOD), and recovery rates per ICH guidelines.
Cross-Validation : Compare with LC-MS/MS for sensitivity and specificity.
Document method suitability using criteria in for journal submission .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodology : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Address variability via bootstrap resampling or Bayesian hierarchical modeling. Reference for integrating methodological transparency in summaries .
Q. How should researchers address potential cytotoxicity or off-target effects in this compound experiments?
- Methodology :
- Viability Assays : Combine MTT/WST-1 assays with live/dead staining to distinguish therapeutic vs. toxic effects.
- Off-Target Screening : Use kinase profiling panels or proteome-wide affinity pulldowns.
- Mitochondrial Impact : Assess ATP levels and mitochondrial membrane potential (ΔΨm) as in .
Report findings with ethical rigor per and .
Contradiction & Reproducibility
Q. What strategies ensure reproducibility when studying this compound across different laboratories?
- Methodology :
- Standardized Protocols : Publish detailed SOPs for compound preparation and assay conditions ().
- Inter-Lab Validation : Participate in ring trials with blinded samples to benchmark results.
- Data Sharing : Deposit raw datasets in public repositories (e.g., Zenodo) with metadata aligned to FAIR principles.
Align with reproducibility frameworks in and .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
